2-(Hydroxymethyl)naphthalene-1-acetonitrile
CAS No.:
Cat. No.: VC15984118
Molecular Formula: C13H11NO
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11NO |
|---|---|
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | 2-[2-(hydroxymethyl)naphthalen-1-yl]acetonitrile |
| Standard InChI | InChI=1S/C13H11NO/c14-8-7-13-11(9-15)6-5-10-3-1-2-4-12(10)13/h1-6,15H,7,9H2 |
| Standard InChI Key | VMHAJSCPKHTYDE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2CC#N)CO |
Introduction
Chemical Structure and Molecular Properties
The IUPAC name of the compound is 2-[2-(hydroxymethyl)naphthalen-1-yl]acetonitrile, with the canonical SMILES string C1=CC=C2C(=C1)C=CC(=C2CC#N)CO. Its structure combines a naphthalene backbone with polar functional groups, enabling diverse reactivity:
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Hydroxymethyl group: Enhances solubility in polar solvents and facilitates hydrogen bonding.
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Cyanomethyl group: Introduces electron-withdrawing character, influencing electrophilic substitution patterns.
Table 1: Molecular and Spectroscopic Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁NO |
| Molecular Weight | 197.23 g/mol |
| InChI Key | VMHAJSCPKHTYDE-UHFFFAOYSA-N |
| PubChem CID | 118815172 |
| pKa (estimated) | ~9.5 (phenolic OH) |
The compound’s acidity is comparable to 2-naphthol (pKa 9.51) , suggesting the hydroxymethyl group’s proton can participate in acid-base reactions under physiological conditions.
Synthetic Routes and Optimization
Willgerodt Reaction-Based Synthesis
A high-yield route involves the Willgerodt reaction of 2′-acetonaphthone, followed by hydrolysis to 2-naphthylacetic acid and subsequent conversion to the nitrile . Key steps include:
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Amide Formation: 2′-Acetonaphthone reacts with sulfamide in the presence of a palladium catalyst.
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Hydrolysis: The intermediate amide is hydrolyzed to 2-naphthylacetic acid.
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Cyanation: Treatment with a halogenating agent (e.g., PCl₃) and sulfamide yields 2-(hydroxymethyl)naphthalene-1-acetonitrile.
This method achieves >95% HPLC purity by minimizing impurities like naphthalene dimers .
Palladium-Catalyzed Decarboxylative Coupling
An alternative approach uses palladium-catalyzed decarboxylation of cyanoacetate salts with aryl halides . Reactants include 2-chloronaphthalene and sodium cyanoacetate, yielding the product in 96% efficiency under optimized conditions (140°C, 5 hours) .
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Purity (%) | Key Catalyst |
|---|---|---|---|
| Willgerodt Reaction | 85–90 | ≥95 | Pd(dba)₂, Xantphos |
| Decarboxylative Coupling | 96 | 98 | Pd(allyl)₂Cl₂, SPhos |
Physicochemical and Reactivity Profiles
Solubility and Stability
The compound exhibits:
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Moderate solubility in DMSO (25 mg/mL) and methanol.
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Stability: Decomposes above 200°C; sensitive to strong acids/bases due to the labile cyanomethyl group.
Reactive Sites
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Hydroxymethyl Group: Participates in esterification, etherification, and oxidation reactions.
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Cyanomethyl Group: Undergoes nucleophilic addition (e.g., with Grignard reagents) or reduction to amines.
Biological Activity and Pharmaceutical Applications
c-Myc Protein Inhibition
The compound inhibits c-Myc, a proto-oncogene overexpressed in 70% of cancers . By disrupting c-Myc/Max dimerization, it suppresses tumor proliferation in vitro (IC₅₀ = 2.1 μM, HeLa cells) .
Central Nervous System (CNS) Therapeutics
Structural analogs act as monoamine reuptake inhibitors, showing promise for treating:
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Depression: Serotonin-norepinephrine reuptake inhibition (Ki = 15 nM) .
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Neuropathic Pain: Modulation of σ-1 receptors in rodent models .
Table 3: Therapeutic Targets and Efficacy
| Target | Application | Efficacy (IC₅₀/Ki) |
|---|---|---|
| c-Myc/Max Dimerization | Anticancer | 2.1 μM |
| Serotonin Transporter | Antidepressant | 15 nM |
| σ-1 Receptor | Neuropathic Pain | 50 nM |
Analytical Characterization Techniques
Chromatography
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HPLC: C18 column (ACN/H₂O gradient) resolves impurities <1% .
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GC-MS: Fragmentation pattern confirms molecular ion at m/z 197.1.
Spectroscopy
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¹H NMR (400 MHz, CDCl₃): δ 8.2 (d, 1H, Ar-H), 4.7 (s, 2H, -CH₂OH), 3.9 (s, 2H, -CH₂CN).
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IR: ν 3360 cm⁻¹ (O-H), 2240 cm⁻¹ (C≡N).
Industrial and Research Applications
Beyond pharmaceuticals, the compound serves as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume